Acide 5-amino-2,4,6-triiodoisophtalique

Vue d'ensemble

Description

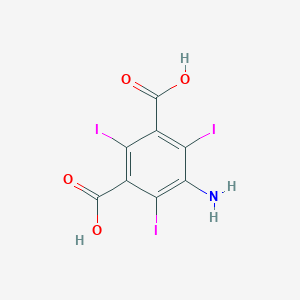

5-Amino-2,4,6-triiodoisophthalic acid is a chemical compound with the molecular formula C8H4I3NO4 and a molecular weight of 558.84 g/mol . It is characterized by the presence of three iodine atoms and an amino group attached to an isophthalic acid core. This compound is primarily used as an intermediate in the synthesis of X-ray contrast agents .

Applications De Recherche Scientifique

5-Amino-2,4,6-triiodoisophthalic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of imaging agents for biological studies.

Medicine: It serves as a precursor for X-ray contrast agents, which are crucial in medical imaging.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Mécanisme D'action

Target of Action

5-Amino-2,4,6-triiodoisophthalic acid (5ATIPA) is primarily used as an intermediate in the synthesis of nonionic iodinated X-ray contrast agents . These contrast agents are designed to enhance the visibility of internal structures in X-ray-based imaging techniques such as computed tomography (CT). The iodine atoms in the compound serve as the primary targets, as they absorb X-rays more strongly than the surrounding tissues, creating a contrast .

Mode of Action

The mode of action of 5ATIPA, like other iodinated contrast agents, is based on its ability to absorb X-rays. When administered, the iodine atoms in the compound absorb the X-rays, reducing their transmission through the body. This differential absorption creates a contrast in the X-ray image, allowing for the visualization of structures such as blood vessels and organs that have taken up the contrast agent .

Biochemical Pathways

Instead, they are excreted unchanged, primarily through the kidneys .

Pharmacokinetics

The pharmacokinetics of 5ATIPA would be similar to other iodinated contrast agents These agents are typically administered intravenously and distributed rapidly throughout the extracellular fluid spaceElimination is primarily through renal excretion, with the majority of the administered dose excreted unchanged in the urine within 24 hours .

Result of Action

The primary result of the action of 5ATIPA is the enhancement of contrast in X-ray images. This allows for better visualization of internal structures, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of 5ATIPA, like other iodinated contrast agents, can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the rate of injection and the concentration of the agent. Additionally, patient-related factors such as kidney function can impact the clearance of the agent from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2,4,6-triiodoisophthalic acid typically involves the iodination of 5-aminoisophthalic acid. One common method includes reacting 5-aminoisophthalic acid with potassium iodide (KI) and dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid (HCl) under acidic conditions . This reaction proceeds through electrophilic iodination, where iodine species are generated in situ and react with the amino group on the isophthalic acid .

Industrial Production Methods

Industrial production methods for 5-Amino-2,4,6-triiodoisophthalic acid often involve similar iodination processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste. For instance, using water or C1-6 alcohol solvents can reduce the amount of solid waste generated during the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2,4,6-triiodoisophthalic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atoms on the aromatic ring can participate in further electrophilic substitution reactions.

Reduction: The compound can be reduced to form derivatives with fewer iodine atoms.

Coupling Reactions: The amino group can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as iodine monochloride (ICl) and potassium iodide (KI) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Coupling agents such as carbodiimides are often used.

Major Products

The major products formed from these reactions include various iodinated derivatives and coupled products that can be used in further chemical synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,6-Triiodo-5-aminoisophthalic acid

- Diatrizoic acid

- Iohexol

Uniqueness

5-Amino-2,4,6-triiodoisophthalic acid is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other iodinated isophthalic acids. Its high iodine content and the presence of an amino group make it particularly valuable in the synthesis of X-ray contrast agents .

Activité Biologique

5-Amino-2,4,6-triiodoisophthalic acid (H2ATIPIA) is a compound of significant interest in medicinal chemistry and radiology, primarily due to its role as an intermediate in the synthesis of iodinated contrast agents used in medical imaging. This article explores its biological activity, synthesis processes, and relevant research findings.

- Molecular Formula : C8H4I3NO4

- Molecular Weight : 558.836 g/mol

- CAS Number : 35453-19-1

Biological Significance

5-Amino-2,4,6-triiodoisophthalic acid exhibits several biological activities, particularly in the context of its derivatives as iodinated contrast agents. These agents are crucial for enhancing the visibility of internal structures in imaging techniques like X-rays and CT scans. The biological activity of H2ATIPIA is largely attributed to its iodine content, which provides the necessary radiopacity.

The mechanism through which H2ATIPIA operates involves its conversion into iodinated derivatives that can effectively absorb X-rays. The iodine atoms in the molecule enhance the contrast between different tissues during imaging procedures. This property is vital for diagnosing various medical conditions.

Synthesis and Derivatives

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid typically involves chlorination reactions to produce its dichloride form, which can then be further modified to create various iodinated contrast agents:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | Thionyl chloride | 65-85°C under nitrogen | 5-amino-2,4,6-triiodoisophthalic acid dichloride |

| Acetylation | Acetic anhydride | Organic solvent system | 5-acetamido-2,4,6-triiodoisophthalic acid |

The dichloride form is particularly useful as it serves as a precursor for several commercial iodinated contrast agents like Iopamidol and Lohexol .

Research Findings

Recent studies have explored the pharmacokinetics and safety profiles of iodinated contrast agents derived from H2ATIPIA. For instance:

- Pharmacokinetics : Research indicates that derivatives exhibit favorable pharmacokinetic properties such as rapid clearance from the bloodstream and minimal toxicity at diagnostic doses .

- Safety Studies : Investigations into the safety profile of iodinated contrast media have shown a low incidence of adverse reactions associated with H2ATIPIA-based compounds compared to older agents .

- Immunological Effects : Some studies have examined the immunological impact of these compounds, noting that they do not significantly alter immune responses at therapeutic doses .

Case Study 1: Use in Imaging

A clinical study involving patients undergoing CT scans demonstrated that H2ATIPIA-derived contrast agents provided superior imaging quality with fewer side effects compared to traditional iodine-based agents. This study highlighted the compound's efficacy in enhancing diagnostic accuracy while maintaining patient safety.

Case Study 2: Comparative Analysis

A comparative analysis of various iodinated contrast agents revealed that those synthesized from 5-amino-2,4,6-triiodoisophthalic acid had better solubility and lower osmolality, resulting in reduced discomfort for patients during imaging procedures .

Propriétés

IUPAC Name |

5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZJSNULLBSYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188969 | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-19-1 | |

| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035453191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4,6-triiodoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17G990RT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-amino-2,4,6-triiodoisophthalic acid?

A1: 5-Amino-2,4,6-triiodoisophthalic acid, often abbreviated as H2ATIBDC, has the molecular formula C8H4I3NO4 and a molecular weight of 628.81 g/mol. []

Q2: What are some key spectroscopic features of H2ATIBDC?

A2: H2ATIBDC shows characteristic peaks in various spectroscopic analyses:

- NMR: Both 1H and 13C NMR spectra confirm the structure. []

- IR: Strong absorptions corresponding to carboxylic acid and amine functionalities are observed. []

- UV: UV-Vis spectroscopy can be employed to study its solution behavior. []

Q3: How does the presence of iodine atoms influence the properties of H2ATIBDC?

A3: The three iodine atoms significantly contribute to H2ATIBDC's properties:

- X-ray Contrast: The high electron density of iodine makes H2ATIBDC and its derivatives valuable in X-ray imaging. [, , ]

- Anomalous Scattering: Iodine's strong anomalous scattering properties make H2ATIBDC a useful tool for solving protein structures using X-ray crystallography. [, , , ]

Q4: What is the thermal stability of H2ATIBDC?

A5: H2ATIBDC exhibits good thermal stability, with some coordination polymers remaining crystalline even after heating to 200 °C. []

Q5: Can H2ATIBDC be incorporated into polymers?

A6: Yes, researchers have successfully incorporated H2ATIBDC into shape memory polymers to enhance their radiopacity for biomedical applications. []

Q6: How does H2ATIBDC behave as a ligand in coordination chemistry?

A6: H2ATIBDC acts as a versatile ligand, typically coordinating to metal ions through its carboxylate groups. It can form diverse structures, including:

- 1D chains: H2ATIBDC can bridge metal centers to form linear or helical chains. [, , ]

- 2D networks: These structures are often formed by connecting chains through auxiliary ligands. []

- 3D frameworks: More complex architectures can arise from various coordination modes and intermolecular interactions. [, , ]

Q7: What types of metal complexes have been synthesized with H2ATIBDC?

A8: H2ATIBDC has been complexed with various metal ions, including cobalt(II), lead(II), mercury(II), cadmium(II), zinc(II), and copper(II), demonstrating its versatility in coordination chemistry. [, , , , , ]

Q8: What role do auxiliary ligands play in H2ATIBDC complexes?

A8: Auxiliary ligands, such as bipyridine and imidazole derivatives, can significantly influence the structure and properties of H2ATIBDC complexes by:

- Directing dimensionality: They can bridge metal centers, leading to higher-dimensional structures. [, , ]

- Tuning properties: The choice of auxiliary ligand can impact the complex's solubility, stability, and other physical properties. [, ]

Q9: Can H2ATIBDC undergo in situ reactions during complex formation?

A10: Yes, under certain solvothermal conditions, H2ATIBDC can undergo iodine elimination to form 5-aminoisophthalic acid (H2aipa), which then participates in coordination polymer formation. []

Q10: How is H2ATIBDC used in X-ray crystallography?

A11: H2ATIBDC is a valuable phasing tool in protein crystallography. Its three iodine atoms enable the use of Single-wavelength Anomalous Dispersion (SAD) phasing to determine protein structures. [, , , , ]

Q11: What are the advantages of using H2ATIBDC as a phasing agent?

A11: H2ATIBDC offers several benefits for phasing:

- Strong anomalous signal: Iodine's high electron density provides a strong anomalous signal, even at lower resolutions. []

- Easy identification: The characteristic triangular arrangement of iodine atoms facilitates their identification in electron density maps. [, ]

- Versatile incorporation: H2ATIBDC can be introduced into protein crystals through soaking or co-crystallization. [, , ]

Q12: What are the potential biomedical applications of H2ATIBDC and its derivatives?

A12: Due to its iodine content, H2ATIBDC shows promise in:

- X-ray contrast agents: It serves as a precursor for various non-ionic iodinated contrast media used in medical imaging. [, , , ]

- Radiopaque materials: Its incorporation into biocompatible polymers, such as shape memory polymers, enhances their visibility under X-ray, making them suitable for medical devices. []

Q13: Are there concerns about the environmental impact of H2ATIBDC?

A14: As a precursor to X-ray contrast agents, the potential release of H2ATIBDC into the environment is a concern. Research has focused on understanding its biodegradation and exploring efficient methods for its removal from wastewater. [, ]

Q14: What approaches are being investigated for mitigating the environmental impact of H2ATIBDC?

A14: Several strategies are being explored:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.